(S)-Flamprop

Description

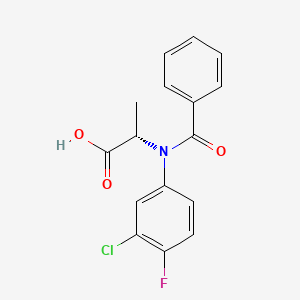

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVMVCCFZCMYQB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022092 | |

| Record name | (S)-Flamprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57353-42-1 | |

| Record name | Flamprop, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057353421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Flamprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAMPROP, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ1OF30ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Enantioselective Synthesis of S Flamprop and Analogues

Significance of Stereoisomerism in (S)-Flamprop Herbicidal Activity

Stereoisomerism is a critical factor in the biological activity of many pesticides, including the arylalanine herbicide family to which Flamprop (B1223189) belongs. herts.ac.ukcsic.es Many chiral pesticides consist of enantiomers where one isomer is responsible for the desired biological effect, while the other may be less active or completely inactive. michberk.com The use of single, active enantiomers can lead to lower application rates and reduced environmental load. michberk.com

In the case of flamprop esters, such as flamprop-methyl (B1672754) and flamprop-isopropyl (B166160), the molecule is a prodrug that requires metabolic activation within the target plant. researchgate.net This activation occurs via hydrolysis of the ester group to form the corresponding carboxylic acid, flamprop, which is the actual phytotoxic agent. researchgate.net This hydrolysis is catalyzed by esterase enzymes within the plant tissues. researchgate.net

Research has shown that this enzymatic process is highly stereoselective. An esterase partially purified from wild oat tissues demonstrates virtual stereospecificity, preferentially hydrolyzing the L-isomers of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine esters. researchgate.net The L-isomer of the alanine (B10760859) moiety corresponds to the (S)-enantiomer of flamprop. This enzymatic selectivity means that the herbicidally active (S)-acid is produced more efficiently from the (S)-ester precursor within the target weed, highlighting the profound significance of stereochemistry in the compound's mode of action. researchgate.netdokumen.pub The active flamprop acid then disrupts plant growth by inhibiting cell elongation. researchgate.net

Enantioselective Synthetic Methodologies for (S)-Flamprop and Chiral Intermediates

The synthesis of enantiomerically pure compounds like (S)-Flamprop is a central goal of modern organic chemistry. wikipedia.org Enantioselective synthesis refers to a chemical reaction or sequence that favors the formation of one specific enantiomer or diastereomer over others. wikipedia.org Key approaches to achieve this include catalytic asymmetric synthesis and the use of chiral auxiliaries or starting materials from the chiral pool. wikipedia.org

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly efficient and atom-economical. frontiersin.org These methods often involve transition metal catalysts paired with chiral ligands or the use of metal-free organocatalysts. frontiersin.org

A specific example is the asymmetric amination of α-hydroxy esters to produce the chiral amino acid core of the herbicide. A reported synthesis of (-)-flamprop-methyl employed a molybdenum-catalyzed asymmetric amination, demonstrating the applicability of this advanced strategy. researchgate.net General strategies in this field often rely on creating a chiral environment around the reacting molecules using catalysts like chiral phosphoric acids (CPAs) or complexes of metals such as rhodium, iridium, or copper with chiral phosphine (B1218219) ligands. frontiersin.orgresearchgate.net These catalytic systems can achieve high levels of enantioselectivity in a variety of chemical transformations necessary for building complex chiral molecules. rsc.orgsioc-journal.cn

Another powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

This method is particularly well-suited for the synthesis of the (S)-alanine core of (S)-Flamprop. For instance, a chiral auxiliary can be attached to glycine (B1666218) to form an enolate, which then reacts with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer of the desired amino acid preferentially. tcichemicals.com Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries used in the asymmetric alkylation of enolates to produce α-amino acids. wikipedia.org

Chiral pool synthesis is a related approach that utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. wikipedia.org For example, a chiral building block derived from levoglucosenone, which is obtained from the pyrolysis of cellulose (B213188), has been used as a chiral auxiliary in asymmetric transformations. conicet.gov.ar The synthesis of (S)-Flamprop could conceivably start from natural L-alanine (the S-enantiomer), which would be chemically modified in subsequent steps to build the final herbicide molecule, thereby preserving the initial stereochemistry. wikipedia.org

Catalytic Asymmetric Synthesis Approaches

Methods for Enantiomeric Resolution and Purity Assessment

Once a chiral compound is synthesized, it is crucial to determine its enantiomeric purity. This is achieved through analytical techniques capable of separating and quantifying the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common and effective method. For compounds related to flamprop, such as axially chiral 1-naphthamides, the Whelk-O1 CSP has been successfully used for enantiomeric resolution. researchgate.net This technique also allows for the study of the energy barrier to interconversion between enantiomers. researchgate.net

Capillary Electrophoresis (CE) has also emerged as a powerful tool for the chiral separation of herbicides. csic.es Several studies have detailed the enantiomeric separation of flamprop and its esters using CE. One effective method uses sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a chiral selector in the background electrolyte. nih.gov The separation can be optimized by adjusting parameters such as the concentration of the chiral selector, the pH of the buffer, and the addition of organic modifiers like methanol. nih.gov Another approach employs macrocyclic antibiotics, such as vancomycin, as a chiral selector in the CE system to resolve flamprop enantiomers. mdpi.com These methods are essential for the quality control of enantiomerically pure herbicide formulations. mdpi.com

Interactive Data Table: Methods for Enantiomeric Resolution of Flamprop

| Analytical Technique | Chiral Selector / Stationary Phase | Key Findings | Reference(s) |

| Capillary Zone Electrophoresis (CZE) | Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | Effective for stereo-selective resolution of flamprop isopropyl. Resolution is influenced by CD concentration, buffer pH, and organic modifiers. | nih.gov |

| Capillary Electrophoresis (CE) | Vancomycin | Used as a chiral selector for the enantio-separation of flamprop derivatives. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Whelk-O1 Chiral Stationary Phase | Demonstrated feasibility for determining the enantiomerization barrier of flamprop. | researchgate.net |

Ecophysiological and Molecular Basis of Herbicide Resistance to S Flamprop

Global Epidemiology and Geographic Distribution of Resistance in Weed Populations

Resistance to (S)-Flamprop and other FOP herbicides is a well-documented and widespread issue, particularly in regions with intensive cereal cultivation. The problem is most pronounced in Europe, but cases have also been reported in North America and Australia. mdpi.comcabidigitallibrary.orgadas.co.uk The primary weed species that have evolved resistance include Alopecurus myosuroides (black-grass), Avena fatua (wild oat), and Avena sterilis (sterile oat).

Alopecurus myosuroides is arguably the most problematic herbicide-resistant weed in Europe, with resistance to various herbicides, including FOPs, being widespread. adas.co.ukahdb.org.uk The first case of resistance in this species was detected in the United Kingdom in 1982. ahdb.org.uk Since then, resistant populations have been identified in at least 14 other European countries, including France, Germany, Belgium, Denmark, and the Netherlands. adas.co.ukahdb.org.uk In the UK, resistant populations are now found on a vast majority of farms where herbicides are regularly used for its control. ahdb.org.uk

Resistance in Avena species is also a significant concern. Avena fatua is a troublesome weed in cereal crops across Europe, North America, and Australia. mdpi.com Populations resistant to flamprop (B1223189) have been identified in Canada and parts of Europe. cabidigitallibrary.orgahdb.org.uk In the UK, resistance has been confirmed on numerous farms across England in both Avena fatua and Avena sterilis. ahdb.org.ukweedscience.org Similarly, surveys in Australia have detected flamprop resistance in Avena populations, particularly in New South Wales and Western Australia. uwa.edu.augrdc.com.aucroplife.org.au

The table below summarizes the geographic distribution of weed species with confirmed resistance to (S)-Flamprop or showing cross-resistance to it from other FOP herbicides.

Table 1: Geographic Distribution of Weed Species with Documented Resistance to (S)-Flamprop or Other FOP Herbicides

| Weed Species | Region/Country |

|---|---|

| Alopecurus myosuroides (Black-grass) | United Kingdom, France, Germany, Belgium, Denmark, Netherlands, and other European nations adas.co.ukahdb.org.uk |

| Avena fatua (Wild Oat) | Canada, United Kingdom, Australia (New South Wales, Western Australia) mdpi.comcabidigitallibrary.orguwa.edu.au |

| Avena sterilis (Sterile Oat) | United Kingdom, Greece weedscience.orgresearchgate.net |

Target-Site Resistance (TSR) Mechanisms to (S)-Flamprop

Target-site resistance (TSR) is a primary mechanism through which weeds survive herbicide application. grdc.com.aunih.gov It involves genetic modifications that alter the herbicide's target protein, either reducing the binding affinity of the herbicide or increasing the amount of the target enzyme in the plant. nih.govgrowiwm.org For (S)-Flamprop and other FOP herbicides, the target enzyme is Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. unl.edu

The most common form of TSR to ACCase inhibitors involves point mutations in the gene encoding the plastidic ACCase enzyme. unl.edunih.gov These single-nucleotide polymorphisms result in an amino acid substitution in the carboxyltransferase (CT) domain of the enzyme. researchgate.net This change in the protein's structure prevents the herbicide molecule from effectively binding to its target site, rendering the plant resistant. unl.edu

Several specific mutations in the ACCase gene have been identified that confer resistance to FOP herbicides like (S)-Flamprop. While the level of resistance can vary depending on the specific mutation and the weed species, some mutations are frequently observed in resistant populations worldwide. researchgate.netcambridge.org

Table 2: Common ACCase Gene Mutations Conferring Resistance to FOP Herbicides

| Amino Acid Substitution | Codon Position | Resistant Weed Species |

|---|---|---|

| Isoleucine to Leucine (Ile-1781-Leu) | 1781 | Echinochloa spp., Avena sterilis researchgate.netmdpi.com |

| Tryptophan to Cysteine (Trp-2027-Cys) | 2027 | Avena sterilis, Phalaris minor researchgate.netnih.gov |

| Isoleucine to Asparagine (Ile-2041-Asn) | 2041 | Avena sterilis, Phalaris minor, Lolium multiflorum researchgate.netaapresid.org.arnih.gov |

| Aspartate to Glycine (B1666218) (Asp-2078-Gly) | 2078 | Avena sterilis researchgate.net |

A less common, but significant, TSR mechanism is the amplification or overexpression of the target gene. oup.comresearchgate.netnih.gov In this scenario, the resistant plant produces a much larger quantity of the target enzyme (ACCase) than susceptible plants. oup.com Even though the herbicide can still bind to the enzyme, the sheer abundance of ACCase protein means that enough of it remains unbound and functional to allow the plant to survive. oup.com

This mechanism of resistance has been clearly demonstrated for ACCase-inhibiting herbicides in species like Digitaria sanguinalis (large crabgrass), where resistant biotypes were found to have 5 to 7 times more copies of the ACCase gene, leading to a 3 to 9-fold increase in ACCase transcripts. capes.gov.brnih.gov While this mechanism is well-documented for other herbicides like glyphosate, its role in resistance to (S)-Flamprop is an area of ongoing research. oup.comresearchgate.net The overexpression of the ACCase gene is considered a potential pathway to resistance in various grass weeds. researchgate.netcambridge.org

Point Mutations in Herbicide Target Enzymes

Non-Target-Site Resistance (NTSR) Mechanisms to (S)-Flamprop

Non-target-site resistance (NTSR) encompasses a range of mechanisms that are not related to alterations at the herbicide's direct site of action. grdc.com.auwordpress.com These mechanisms often confer a broader, more unpredictable pattern of cross-resistance to herbicides with different modes of action. grdc.com.auwordpress.com NTSR is generally more complex than TSR and can involve multiple genes. researchgate.networdpress.com

One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. wordpress.comnih.gov Resistant plants can metabolize (S)-Flamprop into non-toxic compounds more rapidly than susceptible plants, preventing the active ingredient from reaching its target site in sufficient concentrations to be lethal. ahdb.org.uknih.gov

This enhanced metabolism is primarily carried out by large families of enzymes, notably Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). cambridge.orgnih.gov These enzyme systems are involved in Phase I and Phase II of xenobiotic detoxification in plants. github.io P450s often carry out the initial oxidation of the herbicide molecule, which can then be conjugated by GSTs to molecules like glutathione, making them more water-soluble and easier to sequester or degrade. nih.govgithub.io Enhanced metabolism has been identified as a key resistance mechanism in Alopecurus myosuroides and Avena species, conferring resistance to FOPs and other herbicide classes. ahdb.org.uknih.govfrontiersin.org

For a systemic herbicide like (S)-Flamprop to be effective, it must be absorbed by the leaves and translocated via the phloem to its sites of action in the meristematic tissues (growing points). grdc.com.au Some resistant weed biotypes have evolved mechanisms to limit this movement. mdpi.com

Reduced translocation has been documented as an NTSR mechanism in various weed species. researchgate.netresearchgate.net This can occur when the herbicide is rapidly sequestered into vacuoles within the treated leaf cells, effectively trapping it and preventing its transport to the rest of the plant. grdc.com.auresearchgate.net Studies have shown that resistant biotypes may translocate less of the applied herbicide out of the treated leaf compared to susceptible biotypes. mdpi.com This mechanism prevents a lethal dose from reaching the target ACCase enzyme in the meristems, allowing the weed to survive. grdc.com.au While this has been demonstrated for other herbicides, altered translocation patterns are a potential and studied mechanism for resistance to ACCase inhibitors as well. grdc.com.aumdpi.com

Table 3: List of Compound Names

| Compound Name |

|---|

| (S)-Flamprop |

| Clodinafop-propargyl |

| Clethodim |

| Cycloxydim (B1459944) |

| Diclofop-methyl |

| Fenoxaprop-P-ethyl |

| Fluazifop-P-butyl |

| Haloxyfop |

| Imazamethabenz-methyl |

| Iodosulfuron-methyl-Na |

| Isoproturon |

| Mesosulfuron-methyl |

| Metamifop |

| Pendimethalin |

| Pinoxaden |

| Pyroxsulam |

| Sethoxydim |

| Sulfometuron-methyl |

| Terbutryn |

| Tralkoxydim |

| Tri-allate |

| Trifluralin |

| Chlorotoluron |

| Glyphosate |

| Glutathione |

| Piperonyl butoxide |

| 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) |

| Malathion |

| Aminobenzotriazole |

Enhanced Herbicide Metabolism and Detoxification Pathways

Evolutionary Dynamics and Selection Pressures Driving Resistance Development

The evolution of herbicide resistance in weed populations is a classic example of rapid adaptation driven by strong, human-mediated selection pressure. nih.gov The repeated and widespread application of herbicides fundamentally alters the ecological landscape for weeds, favoring the survival and reproduction of rare individuals that possess innate resistance mechanisms. The development of resistance to (S)-Flamprop and other herbicides is not a result of the chemical inducing mutations, but rather the selection of pre-existing genetic traits within the weed population. mpg.deplantprotection.pl

The primary driver of this evolutionary process is selection pressure, a term describing the intensity with which herbicides eliminate susceptible individuals from a population. grdc.com.au Each application of an effective herbicide kills the susceptible plants, while any naturally resistant individuals survive, reproduce, and pass their resistance genes to the next generation. grdc.com.au Over time, with repeated applications of herbicides sharing the same mode of action, the weed population shifts from being predominantly susceptible to predominantly resistant. grdc.com.auuppersouthplatte.org This inadvertent, large-scale evolutionary experiment has been observed across numerous weed species and herbicide classes. biorxiv.org

Research indicates that the genetic basis for this resistance often comes from standing genetic variation—the natural diversity of genes already present within a population before the introduction of a specific herbicide. biorxiv.orgcantatabio.com This implies that the mutations conferring resistance are not typically new events but have been persisting at very low frequencies in the weed's genome. mpg.decantatabio.com The herbicide then acts as the selective agent that allows these pre-existing resistance alleles to flourish. biorxiv.org Studies on black-grass (Alopecurus myosuroides), a major weed in European cereal crops, have shown that rapid evolution of resistance is primarily fueled by this standing genetic variation, suggesting that the mutations have limited fitness costs in the absence of the herbicide. mpg.debiorxiv.org

Several factors influence how quickly a weed population evolves resistance under the selection pressure of a herbicide like (S)-Flamprop. These dynamics are critical for understanding and managing the spread of resistance.

Table 1: Key Factors Influencing the Rate of Herbicide Resistance Evolution

| Factor | Description | Impact on Resistance Evolution |

| Initial Frequency of Resistant Individuals | The proportion of plants in a natural weed population that already possess resistance genes before selection begins. grdc.com.auuppersouthplatte.org | A higher initial frequency of resistance alleles allows resistance to become widespread more quickly once selection pressure is applied. uppersouthplatte.org |

| Herbicide Efficacy | The percentage of susceptible weeds killed by a standard application rate. | Highly efficacious herbicides (e.g., 95% control) exert stronger selection pressure than less effective ones (e.g., 80% control), leading to a faster increase in the proportion of resistant individuals. grdc.com.au |

| Herbicide Use Patterns | The frequency and type of herbicide applications over time. | Continuous application of the same herbicide or different herbicides with the same mode of action creates consistent selection pressure, rapidly promoting the dominance of resistant biotypes. uppersouthplatte.orgtandfonline.com |

| Herbicide Residual Activity | The length of time a herbicide remains active in the soil. | Herbicides with long residual periods can expose multiple generations or "flushes" of weeds to selection pressure from a single application, accelerating resistance development. uppersouthplatte.orgucanr.edu |

| Weed Biology | Inherent biological and ecological traits of the weed species, such as seed dormancy, germination patterns, and population size. grdc.com.au | Species that germinate readily and have a large seed bank can develop resistance more quickly as more individuals are exposed to the selection pressure each season. uppersouthplatte.org |

| Fitness of Resistant Biotypes | The ability of resistant plants to compete and reproduce compared to susceptible plants in the absence of herbicide. | If a resistance trait comes with a significant "fitness cost" (e.g., reduced growth or seed production), its spread may be slower. However, many resistance mutations appear to have limited fitness costs. grdc.com.aubiorxiv.org |

The consequences of these selection pressures are evident in the field. For instance, resistance to ACCase-inhibiting herbicides, a group related to the mode of action of some compounds that (S)-Flamprop is used with, has evolved rapidly. In the UK, widespread resistance in black-grass to herbicides like cycloxydim and fenoxaprop (B166891) has been documented, with efficacy declining significantly over two decades. adas.co.uk Similarly, multiple herbicide resistance in wild oat (Avena fatua) and sterile oat (Avena sterilis) has been identified, with populations showing resistance to flamprop, fenoxaprop-P, and other herbicide groups. cambridge.orgweedscience.org This demonstrates that selection from one herbicide can lead to cross-resistance to others, especially if the resistance mechanism, such as enhanced metabolism, is broad-spectrum. weedscience.org

Table 2: Documented Evolution of Herbicide Resistance in Key Grass Weeds

| Weed Species | Herbicide(s) | Location | First Documented | Research Findings |

| Alopecurus myosuroides (Black-grass) | Fenoxaprop | United Kingdom | 1990 | Resistance was present in the first year of commercial availability. By 2006, 90% of tested populations were resistant. adas.co.uk |

| Alopecurus myosuroides (Black-grass) | Cycloxydim | United Kingdom | 1997 | Initial control was high (85%), but efficacy declined by 1.92% per year. By 2020, 82% of tested populations were highly resistant. adas.co.uk |

| Avena fatua (Wild Oat) | Imazamethabenz, Flamprop, Fenoxaprop-P | Canada (Manitoba) | 1995 | Populations were identified with multiple resistance to all three herbicides, despite no prior field application of imazamethabenz. This points to the selection of broad resistance mechanisms. cambridge.org |

| Avena sterilis ssp. ludoviciana (Sterile Oat) | Flamprop-methyl (B1672754) | Australia (New South Wales) | 2002 | Biotypes were confirmed resistant to flamprop-methyl, with potential cross-resistance to other herbicides in the same group. weedscience.org |

| Avena sterilis (Sterile Oat) | Fenoxaprop-ethyl, Flamprop-methyl, Imazamethabenz-methyl, etc. | United Kingdom | 1993 | A case of multiple resistance to three different herbicide sites of action, including the group to which flamprop-methyl belongs. weedscience.org |

Ultimately, the evolutionary dynamics of herbicide resistance are driven by the fundamental principles of natural selection acting on the genetic variability within weed populations. The intensity and consistency of herbicide use are the primary determinants of how rapidly this evolution occurs. tandfonline.comucanr.edu

Structure Activity Relationship Sar and Computational Design of S Flamprop Analogues

Identification of Pharmacophoric Elements Critical for Herbicidal Efficacy

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For (S)-Flamprop and its analogues, several key pharmacophoric elements have been identified as critical for their herbicidal effects. The core structure is N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine. herts.ac.uk The herbicidal activity is not inherent to the ester form of the molecule but rather to its corresponding carboxylic acid, flamprop (B1223189) acid. researchgate.netbcpc.org

The ester derivatives, such as flamprop-methyl (B1672754) and flamprop-isopropyl (B166160), function as pro-herbicides. researchgate.netwikipedia.org This means they are absorbed by the plant and then metabolized—specifically, hydrolyzed by esterase enzymes—into the biologically active acid form. researchgate.net This bioactivation is a critical step for herbicidal efficacy. researchgate.net

The key pharmacophoric elements include:

The Carboxylic Acid Group: The free acid is the "toxophore," the part of the molecule that directly interacts with the biological target in the plant to cause cell division disruption. researchgate.net

The Chiral Center: The alanine (B10760859) moiety contains a stereocenter. The spatial arrangement of the groups around this carbon is crucial, as herbicidal activity is highly dependent on the correct stereoisomer.

The Substituted Phenyl Ring: The 3-chloro-4-fluorophenyl group is a vital component. The specific pattern and nature of halogen substitutions on this aromatic ring significantly influence the molecule's activity.

The N-Benzoyl Group: This group is also integral to the molecule's interaction with its target site.

Table 1: Critical Pharmacophoric Elements of Flamprop-type Herbicides This table is interactive. You can sort and filter the data.

| Pharmacophoric Element | Function | Relevance to Herbicidal Activity |

|---|---|---|

| Ester Moiety (e.g., -methyl, -isopropyl) | Pro-herbicide | Facilitates uptake and transport within the plant. |

| Carboxylic Acid (active form) | Toxophore | Interacts with the molecular target site after hydrolysis of the ester. researchgate.net |

| Substituted Phenyl Ring | Binding and Specificity | The 3-chloro-4-fluoro substitution pattern is critical for potent activity. |

| N-Benzoyl Group | Target Interaction | Essential for proper binding to the target protein. |

| Alanine Alpha-Carbon | Stereospecificity | Creates a chiral center, leading to enantiomers with vastly different activities. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models to correlate the chemical structure of compounds with their biological activity. neovarsity.orgwikipedia.org This approach is fundamental in modern herbicide design, allowing researchers to predict the efficacy of unsynthesized analogues and prioritize synthetic efforts. mst.dkresearchgate.net A QSAR model is an equation that describes the activity of a specific class of substances based on their quantified structural properties, known as descriptors. mst.dk

For a series of (S)-Flamprop analogues, a QSAR model would be developed by synthesizing a range of related compounds, measuring their herbicidal activity, and then using statistical methods to find correlations with calculated molecular descriptors. nih.gov These descriptors typically fall into three main categories:

Hydrophobic Parameters (e.g., logP, π): These describe a molecule's lipophilicity, which is crucial for its ability to penetrate the waxy cuticle of leaves and pass through cell membranes.

Electronic Parameters (e.g., Hammett constants σ, pKa): These quantify the electronic effects of substituents on the aromatic rings, influencing factors like binding affinity to the target and metabolic stability. The electron-withdrawing capacity of substituents can be a significant factor in biological activity. researchgate.net

Steric Parameters (e.g., Taft E_s, STERIMOL): These describe the size and shape of the molecule or its substituents. Proper steric bulk is essential for the molecule to fit correctly into the binding site of its target enzyme or protein. nih.gov

The central idea is that chemicals with similar structures tend to have similar properties and, therefore, similar biological activities. mst.dk By establishing a statistically valid QSAR model, the activity of new, yet-to-be-made flamprop derivatives can be estimated, streamlining the discovery process. neovarsity.orgmst.dk

Table 2: Common Descriptors in QSAR Models for Herbicide Design This table is interactive. You can sort and filter the data.

| Descriptor Type | Example Parameter | Property Measured | Influence on Herbicidal Activity |

|---|---|---|---|

| Hydrophobic | logP, π | Lipophilicity / Water-solubility balance | Affects absorption, translocation, and membrane permeability. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent | Governs binding interactions and metabolic susceptibility. researchgate.net |

| Steric | Taft Steric Parameter (E_s) | Bulk and size of a substituent | Determines the "fit" of the molecule into its biological target site. nih.gov |

| Topological | Molecular Connectivity Index | Atomic arrangement and branching | Relates molecular shape to activity. |

Rational Design and Synthesis of Novel (S)-Flamprop-Based Herbicidal Compounds

Rational design uses the knowledge gained from SAR and QSAR studies to guide the synthesis of new molecules with improved properties. mdpi.com This computer-aided drug design (CADD) process is an iterative cycle of design, synthesis, and testing. neovarsity.orgmdpi.com

The process for developing novel (S)-Flamprop-based herbicides would proceed as follows:

Lead Identification: (S)-Flamprop itself serves as the lead compound.

Computational Modeling: Using the established pharmacophore and QSAR models, chemists can computationally simulate modifications to the flamprop structure. mdpi.com For instance, the model might predict that adding a different substituent to the benzoyl ring or changing the ester group could enhance herbicidal potency or improve crop selectivity.

Targeted Synthesis: Instead of synthesizing compounds randomly, efforts are focused on creating the specific analogues identified by the computational models. nih.gov This involves chemical reactions to build the desired molecules, starting from precursors like 4-acetylbenzenesulfonyl chloride and appropriate amines to construct the core structure. nih.gov

Biological Testing: The newly synthesized compounds are then tested for their herbicidal efficacy against target weeds and for their safety toward crops. neovarsity.org

Model Refinement: The activity data from these new compounds are fed back into the QSAR model. neovarsity.org This refines the model's predictive power, leading to a better understanding of the SAR and guiding the next round of design and synthesis. neovarsity.org

This rational, cyclical approach significantly increases the efficiency of discovering a commercial candidate compared to traditional random screening methods. researchgate.net

Table 3: Example of a Rational Design Strategy for (S)-Flamprop Analogues This table illustrates a hypothetical design process based on SAR principles.

| Analogue Modification | Rationale (Based on SAR/QSAR) | Predicted Outcome |

|---|---|---|

| Vary the ester group (methyl, ethyl, isopropyl) | Optimize rate of hydrolysis to the active acid form inside the plant. researchgate.net | Improved bio-efficacy or altered selectivity. |

| Modify substituents on the 3-chloro-4-fluorophenyl ring | Probe the steric and electronic requirements of the target's binding pocket. | Increased or decreased binding affinity and potency. |

| Substitute the N-benzoyl ring | Explore additional binding interactions with the target site. | Potential for enhanced potency. |

| Introduce different amino acids (e.g., valine instead of alanine) | Alter the stereochemistry and bulk around the chiral center. | Likely to decrease activity due to strict steric requirements. |

Stereochemical Influences on SAR and Enantioselectivity in Herbicide Development

(S)-Flamprop is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (S)-Flamprop and (R)-Flamprop. herts.ac.uk The influence of this stereochemistry on herbicidal activity is profound and is a critical aspect of SAR.

The herbicidal activity of flamprop resides almost exclusively in a single enantiomer. researchgate.net The herbicidally active isomer is flamprop-M, which corresponds to the D-alaninate or (S)-enantiomer. herts.ac.ukbcpcpesticidecompendium.org The other enantiomer, the L-alaninate or (R)-isomer, is essentially inactive. researchgate.net This high degree of enantioselectivity is a hallmark of many biologically active molecules and arises because the molecular target in the plant—likely an enzyme or receptor protein—is itself chiral. The binding site has a specific three-dimensional structure that the (S)-isomer fits into precisely, while the (R)-isomer does not.

This enantioselectivity has significant implications for herbicide development:

Efficiency: Using the pure, active (S)-enantiomer means that lower application rates are needed to achieve the same level of weed control as the racemic mixture (a 50:50 mix of both enantiomers).

Reduced Environmental Load: By eliminating the inactive (R)-isomer, the total amount of chemical introduced into the environment is reduced, minimizing potential off-target effects.

The development of methods to separate enantiomers or to synthesize the desired enantiomer directly is therefore a key goal in the agrochemical industry. nih.gov Studies have shown that even the metabolic enzymes within the plant can exhibit stereoselectivity, sometimes preferentially hydrolyzing one ester enantiomer over the other, which further complicates and highlights the importance of stereochemistry in pro-herbicide design. researchgate.net

Table 4: Enantioselectivity in Herbicidal Activity This table presents a generalized comparison of activity for chiral herbicides like flamprop.

| Compound Form | Composition | Relative Herbicidal Activity | Rationale |

|---|---|---|---|

| Racemic Flamprop | 50% (S)-isomer, 50% (R)-isomer | Moderate | Only half of the applied product is the active herbicide. |

| (S)-Flamprop (Flamprop-M) | >95% (S)-isomer | High | The active enantiomer is concentrated. herts.ac.ukresearchgate.net |

| (R)-Flamprop | >95% (R)-isomer | Very Low / Inactive | The molecule does not fit the chiral target site correctly. researchgate.net |

Environmental Fate and Plant Biotransformation of S Flamprop

Abiotic Transformation Pathways in Environmental Compartments

Abiotic processes, occurring without the intervention of living organisms, are significant in the initial breakdown and transport of (S)-Flamprop in the environment. These pathways include chemical reactions in water and interactions with soil components.

Hydrolysis is a key abiotic degradation pathway for flamprop (B1223189) derivatives. researchgate.netwikipedia.org Under moderately basic conditions, flamprop and its ester variants undergo hydrolysis, which cleaves the ester linkage to form the corresponding flamprop acid and alcohol. wikipedia.org Further degradation under more basic conditions can lead to the cleavage of the amide bond, resulting in benzoic acid and the corresponding amino acid. wikipedia.org

The movement and availability of (S)-Flamprop in the soil are governed by sorption (binding to soil particles) and leaching (movement through the soil with water). Flamprop is considered to be persistent in soil systems. herts.ac.uk The degree of sorption is heavily influenced by the soil's organic matter content; higher organic matter generally leads to increased sorption of non-ionic pesticides. irost.ir This binding reduces the amount of the herbicide available in the soil solution for leaching or plant uptake.

Studies on flamprop-M-isopropyl, the D-isomer, indicate it is moderately persistent in soils and raises some concern regarding its potential to leach into groundwater. herts.ac.uk The primary degradation product found in soil for both the methyl and isopropyl esters of flamprop-M is the flamprop free acid. agropages.com The potential for leaching is a complex interplay between the chemical properties of the herbicide, soil characteristics (texture, pH, organic matter), and climatic factors like rainfall. nih.govfrontiersin.org While organic amendments can increase sorption, certain soluble organic compounds within these amendments can also associate with herbicide molecules, potentially enhancing their mobility and leaching. irost.irnih.gov

Table 1: Summary of Abiotic Fate of Flamprop Derivatives

| Process | Compartment | Findings | References |

| Hydrolysis | Water | Hydrolyzes to flamprop acid under moderately basic conditions. | wikipedia.org |

| Photolysis | Water | Specific data for (S)-Flamprop is limited. | herts.ac.uk |

| Sorption | Soil | Sorption increases with soil organic matter content. | irost.ir |

| Leaching | Soil | Considered to have some leaching potential, especially formulated products. | herts.ac.uknih.gov |

| Persistence | Soil | Can be moderately persistent in soil systems. | herts.ac.ukherts.ac.uk |

Hydrolysis and Photolysis Studies

Biotic Metabolism and Degradation in Plants

Once absorbed by plants, (S)-Flamprop, typically applied as an ester prodrug like flamprop-isopropyl (B166160) or flamprop-methyl (B1672754), undergoes metabolic transformation. agropages.comnih.gov These processes are crucial for its herbicidal selectivity, as susceptible weeds and tolerant crops often metabolize the compound at different rates.

The primary and most critical step in the plant biotransformation of flamprop esters is hydrolysis. agropages.comnih.gov Plant esterase enzymes rapidly cleave the ester bond of compounds like flamprop-methyl or flamprop-isopropyl. This reaction releases the biologically active form of the herbicide, flamprop acid (N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine). agropages.com

Following this activation step, the plant detoxifies the active acid through conjugation. agropages.comscielo.br This Phase II metabolic process involves linking the flamprop acid to endogenous molecules like sugars (forming glycosides) or amino acids. scielo.brcapes.gov.br This conjugation renders the herbicide biologically inactive and more water-soluble, facilitating its transport and sequestration within the plant cell, often in the vacuole. agropages.comscielo.br Studies in wheat have led to the characterization of acidic conjugates of flamprop. capes.gov.br

The metabolism of (S)-Flamprop in plants results in a sequence of transformation products.

Primary Metabolite: The principal primary metabolite is the flamprop acid . agropages.com This is the result of the initial hydrolysis of the parent ester compound and is the active herbicidal molecule. agropages.com

Secondary Metabolites: To detoxify the active acid, plants form various secondary metabolites through conjugation. Research on flamprop-isopropyl in plant cell cultures identified hydrolysis and conjugation as the main metabolic routes. nih.gov While the exact structures can vary between plant species, these are typically glucose esters or other conjugates formed from the carboxylic acid group of flamprop acid. scielo.brcapes.gov.br These conjugated forms are considered terminal metabolites within the plant, representing the final stage of detoxification. agropages.com

Table 2: Key Metabolites of Flamprop Esters in Plants

| Metabolite Type | Compound Name | Formation Pathway | Biological Activity | References |

| Primary | Flamprop Acid | Hydrolysis of flamprop ester (e.g., -methyl, -isopropyl). | Biologically active. | agropages.com |

| Secondary | Flamprop Acid Conjugates (e.g., Glucose Esters) | Conjugation of flamprop acid with endogenous molecules. | Biologically inactive. | agropages.comcapes.gov.br |

Hydrolysis to the Active Acid and Subsequent Conjugation Pathways

Persistence and Environmental Cycling of (S)-Flamprop and its Transformation Products

Flamprop is noted to be persistent in soil systems, with its persistence influenced by factors such as soil type, temperature, and moisture content. herts.ac.ukfrontiersin.org The half-life can be long enough for residues to be detected long after application, although specific DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation) values for (S)-Flamprop are not consistently reported. herts.ac.ukeuropa.eu The persistence of residues raises concerns about potential carryover effects on subsequent crops and the long-term contamination of soil and water resources. mdpi.comresearchgate.net The ultimate fate of flamprop acid in the environment is slow microbial degradation, while its conjugates in plants are considered stable and bound residues.

Advanced Analytical Methodologies for the Detection and Characterization of S Flamprop

Chiral Chromatographic Techniques for Enantiomeric Separation and Quantification

Chiral chromatography is a cornerstone for the analysis of enantiomeric compounds, enabling the separation of mirror-image isomers that may exhibit different biological activities. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques used for the chiral resolution of pesticides. mdpi.comchiralpedia.comsygnaturediscovery.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) is a widely used and powerful technique for chiral separations. chiralpedia.com The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach. eijppr.com These CSPs create a chiral environment where the enantiomers of an analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. eijppr.com

Several types of CSPs are available, including Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, and cyclodextrin-based phases. eijppr.comhplc.eu Polysaccharide-based CSPs, in particular, are noted for their broad applicability and high efficiency in separating a diverse range of compounds under various chromatographic modes, including normal phase, reversed phase, and polar organic. eijppr.commdpi.com The choice of mobile phase, which can range from non-polar solvents like hexane (B92381) with an alcohol modifier to aqueous buffers, is critical for optimizing the separation. hplc.eu For instance, the direct HPLC resolution of the neutral pesticides Metolachlor and Ethofumesate was achieved on a cellulose tris-(3,5-dimethylphenylcarbamate) derivative CSP (Chiracel OD-H). researchgate.net

The development of methods often involves screening different CSPs and mobile phase compositions to achieve baseline separation. researchgate.net Factors such as flow rate and column temperature can also be adjusted to improve resolution.

Table 1: Examples of Chiral Stationary Phases and their Applications in Pesticide Analysis

| Chiral Stationary Phase (CSP) | CSP Type | Common Applications |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Resolution of various neutral pesticides, including Metolachlor and Ethofumesate. researchgate.net |

| Amylose tris(S)-1-phenylethylcarbamate | Polysaccharide | Enantiomeric separation of a range of chiral herbicides. researchgate.net |

| Cellulose tris(4-methylbenzoate) | Polysaccharide | Separation of chiral herbicides like diclofop-methyl. researchgate.net |

| Teicoplanin-based CSP | Glycopeptide Antibiotic | Stereoselective determination of drugs and their metabolites in biological fluids. mdpi.com |

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, rapid analysis, and low consumption of reagents. mdpi.comopenaccessjournals.com In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. openaccessjournals.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form inclusion complexes with a wide range of molecules. openaccessjournals.comnih.gov

The principle of separation relies on the differential interaction of the enantiomers with the chiral selector, leading to the formation of diastereomeric complexes with different mobilities in the electric field. openaccessjournals.com Factors such as the type and concentration of the chiral selector, the pH of the buffer, and the addition of organic modifiers significantly influence the separation. nih.gov For example, sulfobutyl ether β-cyclodextrin (SBE-β-CD) has been successfully used as a chiral selector for the stereoselective resolution of several herbicides. nih.gov In one study, the addition of SBE-β-CD to the buffer at pH 9 resulted in increased migration times and improved resolution for the analyzed herbicides. nih.gov While a complete resolution of flamprop (B1223189) isomers was partial, the study demonstrated the potential of CE for the qualitative analysis of enantiomerically pure herbicide formulations. researchgate.net

Different CE modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for chiral separations. csic.es CZE is the most frequently used mode for this purpose. csic.es

Mass Spectrometry (MS) and Tandem MS Approaches for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), is an indispensable tool for the identification and structural elucidation of metabolites. silantes.comnih.gov LC-MS/MS, or tandem mass spectrometry, provides a high degree of sensitivity and selectivity, making it ideal for analyzing complex biological and environmental samples. silantes.comresearchgate.net

The process of metabolite identification typically involves comparing the mass spectra of potential metabolites with that of the parent compound. ijpras.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which can help in determining the elemental composition of a molecule and distinguishing between isobaric interferences. ijpras.comlcms.cz

Tandem MS (MS/MS or MS²) experiments involve the selection of a precursor ion (e.g., the molecular ion of a potential metabolite), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. silantes.comnih.gov The fragmentation pattern provides valuable structural information that can help to pinpoint the site of metabolic modification. silantes.comlcms.cz Common metabolic transformations include hydroxylation, oxidation, and conjugation with endogenous molecules like sugars or amino acids. eurl-pesticides.eu Data-dependent acquisition (DDA) is a common strategy where the mass spectrometer automatically selects abundant precursor ions for fragmentation, allowing for the untargeted identification of metabolites. nih.gov

Isotope tracing, where a compound is labeled with a stable isotope like ¹³C, can also be a powerful approach. This technique allows for the confident identification of metabolites by tracking the incorporation of the label. biorxiv.org

Spectroscopic Techniques for Structural Elucidation of Metabolites

While mass spectrometry is powerful for identifying potential metabolites, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the unambiguous structural elucidation of novel metabolites. frontiersin.orgnumberanalytics.com NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its precise structure. frontiersin.orgfrontiersin.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of a molecule. numberanalytics.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard 2D NMR experiments that help in piecing together the molecular structure. numberanalytics.com

Although NMR is less sensitive than MS, the combination of LC-MS for initial detection and isolation of metabolites, followed by NMR for structural confirmation, is a powerful workflow. frontiersin.orgnih.gov The development of hyphenated techniques like LC-NMR-MS allows for the direct acquisition of both mass spectrometric and NMR data on a separated peak, streamlining the identification process. nih.gov

Development of High-Throughput Screening Methods for Environmental and Plant Matrices

The need to analyze a large number of samples for pesticide residues in environmental and agricultural monitoring has driven the development of high-throughput screening (HTS) methods. iitk.ac.innih.gov These methods aim to be rapid, cost-effective, and capable of processing many samples in a short period. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. researchgate.net It involves a simple extraction with acetonitrile (B52724) followed by a cleanup step, making it suitable for high-throughput applications. researchgate.net

For the analysis itself, LC-MS/MS is the technique of choice for multi-residue methods due to its speed, sensitivity, and selectivity. researchgate.netresearchgate.net Automated systems that integrate sample preparation with LC-MS/MS analysis can further enhance throughput. researchgate.net The development of miniaturized systems, such as those using multi-well plates, allows for the parallel processing of many samples, which is a key feature of HTS. researchgate.netmdpi.com These platforms can be used to screen for the presence of pesticides and their metabolites in various matrices, including plant tissues and soil. gcms.czthermoscientific.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Flamprop |

| 2,4-D |

| Diclofop-methyl |

| Ethofumesate |

| Fasiglifam |

| Fenbuconazole |

| Flamprop |

| Fluazifop |

| Haloxyfop |

| Imazalil |

| Isocarbophos |

| Mecoprop |

| Metolachlor |

| Myclobutanil |

| Napropamide |

| Paclobutrazol |

| Terbutaline |

| Triadimefon |

| Triadimenol |

Q & A

Q. What are the validated analytical methods for quantifying (S)-Flamprop enantiomeric purity in environmental samples, and how are they optimized?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is commonly used. Method optimization involves adjusting mobile phase composition (e.g., hexane:isopropanol ratios), flow rates, and column temperature to achieve baseline separation. Validation requires testing linearity (R² > 0.995), limit of detection (LOD < 0.1 ppm), and recovery rates (80–120%) in matrices like soil or water .

Q. How does (S)-Flamprop’s stability vary under different pH and temperature conditions in laboratory settings?

Methodological Answer: Stability studies involve incubating (S)-Flamprop in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C vs. 40°C). Degradation kinetics are monitored via UV-Vis spectroscopy or LC-MS, with half-life (t₁/₂) calculations using first-order models. Hydrolysis pathways (e.g., ester cleavage) are confirmed via fragmentation patterns in mass spectra .

Q. What in vitro models are suitable for studying (S)-Flamprop’s herbicidal mechanism of action?

Methodological Answer: Arabidopsis thaliana mutants or enzyme inhibition assays (e.g., acetyl-CoA carboxylase activity) are used. Dose-response curves (IC₅₀ values) and time-dependent inhibition studies are analyzed using nonlinear regression. Controls include racemic flamprop and solvent-only treatments to isolate stereospecific effects .

Advanced Research Questions

Q. How do soil microbial communities influence the enantioselective degradation of (S)-Flamprop, and what molecular tools can identify key degradative pathways?

Methodological Answer: Metagenomic sequencing (16S rRNA/ITS) of soil microcosms exposed to (S)-Flamprop identifies taxa associated with degradation. Stable isotope probing (SIP) with ¹³C-labeled (S)-Flamprop tracks metabolic incorporation. Pathway elucidation combines LC-HRMS for intermediate detection and qPCR for gene expression (e.g., esterase genes) .

Q. What computational approaches predict (S)-Flamprop’s binding affinity to non-target plant proteins, and how can in silico models reduce experimental redundancy?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with proteins like tubulin or auxin receptors. Binding free energy (ΔG) calculations and RMSD analysis validate pose stability. In vitro validation uses surface plasmon resonance (SPR) for affinity measurements .

Q. How do contradictory data on (S)-Flamprop’s phytotoxicity arise in multi-species studies, and what statistical methods reconcile these discrepancies?

Methodological Answer: Meta-analysis of published LC₅₀ values identifies covariates like soil organic matter or plant developmental stage. Mixed-effects models (R/lme4) account for inter-study variability. Sensitivity analysis prioritizes variables (e.g., pH, microbial activity) for controlled follow-up experiments .

Q. What synthetic strategies achieve stereoselective synthesis of (S)-Flamprop with >99% enantiomeric excess (ee), and how are intermediates characterized?

Methodological Answer: Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (lipases) are employed. ee is quantified via chiral HPLC or polarimetry. Intermediate structures (e.g., α-chloroamide precursors) are confirmed by ¹H/¹³C NMR and X-ray crystallography .

Experimental Design & Data Interpretation

Q. What sampling strategies minimize bias in field studies measuring (S)-Flamprop residues across heterogeneous agricultural landscapes?

Methodological Answer: Stratified random sampling divides fields into zones based on soil type or crop history. Composite samples (n ≥ 10 per zone) are homogenized and subsampled using quartering. Analytical uncertainty is reported as expanded relative standard deviation (RSD < 15%) .

Q. How should researchers design dose-response experiments to distinguish between enantiomer-specific effects and matrix interference?

Methodological Answer: Full factorial designs test (S)-Flamprop, (R)-Flamprop, and racemic mixtures at multiple concentrations. ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05). Matrix effects are quantified by spiking recovery experiments in plant homogenates .

Q. What bioinformatics pipelines integrate omics data to elucidate (S)-Flamprop’s systemic impacts on plant metabolomes?

Methodological Answer: LC-MS/MS-based metabolomics data are processed with XCMS or MetaboAnalyst. Pathway enrichment analysis (KEGG/PlantCyc) highlights perturbed metabolites (e.g., flavonoids, jasmonates). Integration with transcriptomics (RNA-seq) identifies regulatory networks via weighted gene co-expression analysis (WGCNA) .

Ethical & Reporting Considerations

Q. How can researchers ensure reproducibility when publishing (S)-Flamprop studies, particularly in describing chiral separation protocols?

Methodological Answer: Detailed chromatographic conditions (column lot number, mobile phase pH) must be included. Raw data (e.g., HPLC chromatograms) and code for statistical analysis (R/Python scripts) should be archived in repositories like Zenodo. Peer review checklists (e.g., ARRIVE guidelines) standardize reporting .

Q. What ethical frameworks apply to field trials involving (S)-Flamprop, given its potential off-target ecological effects?

Methodological Answer: Risk assessments require EPA or EFSA guidelines, including toxicity to non-target arthropods (e.g., honeybee acute contact LD₅₀) and soil bioassays (e.g., earthworm mortality). Monitoring plans for groundwater contamination and buffer zones (≥10 m) mitigate environmental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.